molecular formula C24H25FN6O B1677215 Mizolastine CAS No. 108612-45-9

Mizolastine

Katalognummer B1677215
CAS-Nummer: 108612-45-9
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: PVLJETXTTWAYEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mizolastine, also known as Mizollen, is a once-daily, non-sedating antihistamine . It blocks H1 receptors and is commonly fast-acting . It does not prevent the actual release of histamine from mast cells, it only prevents histamine from binding to receptors . Side effects can include dry mouth and throat .


Synthesis Analysis

Mizolastine is extensively metabolised by hepatic glucuronidation and sulphation, with no major active metabolite, and excreted in faeces . The terminal elimination half-life (t½ β) is 7.3 to 17.1 hours . The apparent oral clearance after a repeated oral dose of 10mg is 6.02 L/h, with steady state reached from day 3 and no accumulation between days 1 and 7 .


Molecular Structure Analysis

The molecular formula of Mizolastine is C24H25FN6O . The average mass is 432.493 Da and the monoisotopic mass is 432.207397 Da .


Chemical Reactions Analysis

Mizolastine is >98% bound to serum albumin and the apparent volume of distribution is between 1 and 1.4 L/kg . Mizolastine appears in vivo to be a relatively weak inhibitor of cytochrome P450 2E1, 2C9, 2D6 and 3A4 .


Physical And Chemical Properties Analysis

The molecular formula of Mizolastine is C24H25FN6O . The average mass is 432.493 Da and the monoisotopic mass is 432.207397 Da .

Wissenschaftliche Forschungsanwendungen

1. Mizolastine in Ophthalmology

  • Application Summary : Mizolastine (MZL) is a dual-action nonsedating topical antihistamine anti-inflammatory agent that is used to relieve allergic conditions, such as rhinitis and conjunctivitis . It has been used in the formulation of solid lipid nanoparticles (SLNs) for ocular hydrogels .
  • Methods of Application : MZL was formulated as MZL-SLNs by hot homogenization/ultrasonication adopting a 3 2 full factorial design . The optimized MZL-SLNs formula has been incorporated into ocular hydrogels using 1.5% w/v Na alginate and 5% w/v polyvinylpyrrolidone K 90 .
  • Results : The optimized formula (F4) was characterized by the highest entrapment efficiency (86.5±1.47%), the smallest mean particle size (202.3±13.59 nm), and reasonable zeta potential (-22.03±3.65 mV) . Hydrogel formulations containing MZL-SLNs proved ocular congestion disappearance with completely repaired conjunctiva after 24 hours .

2. Mizolastine as an Antihistaminic Agent

  • Application Summary : Mizolastine is a new H1-receptor antagonist, highly selective for histamine H1 receptors and has no anticholinergic, antiadrenergic, or antiserotonin activity . It is rapidly absorbed after oral ingestion, with peak plasma concentrations occurring at 1.5 h .
  • Methods of Application : Mizolastine is administered orally, and it produces prompt, sustained, peripheral blockade of histamine H1 receptors in the skin .
  • Results : Suppression of the histamine-induced wheal and flare begins 40-60 min after ingestion of a 10-mg dose, peaks at 3-4 h, lasts for at least 24 h, and does not decrease during regular once-daily dosing .

3. Mizolastine in Dermatology

  • Application Summary : The combination of mizolastine plus proteoglycan is effective in treating chronic urticaria .
  • Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .
  • Results : The combination of mizolastine plus proteoglycan has a better therapeutic effect and lower relapse rate through promoting IFN-γ production .

4. Mizolastine in Pediatrics

  • Application Summary : Mizolastine is a new H1-receptor antagonist that is highly selective for histamine H1 receptors and has no anticholinergic, antiadrenergic, or antiserotonin activity . It is rapidly absorbed after oral ingestion, with peak plasma concentrations occurring at 1.5 h .
  • Methods of Application : Mizolastine is administered orally . The distribution and terminal elimination half-life values are 2 and 13 h, respectively, in healthy young adult volunteers . Half-life values are longer in the elderly and in subjects with chronic renal insufficiency .
  • Results : Suppression of the histamine-induced wheal and flare begins 40-60 min after ingestion of a 10-mg dose, peaks at 3-4 h, lasts for at least 24 h, and does not decrease during regular once-daily dosing . The amount of wheal suppression is comparable to that produced by other leading new H1-receptor antagonists .

5. Mizolastine in Chronic Urticaria Treatment

  • Application Summary : The combination of mizolastine and proteoglycan is effective in treating chronic urticaria .
  • Methods of Application : The patients were randomly divided into the treatment group and the control group . The treatment group was medicated with calcium gluconate, vitamin D3, mizolastine, and proteoglycan, while the control group was administered with the same drugs except proteoglycan for 4 weeks .
  • Results : After treatment with combined mizolastine and proteoglycan, therapeutic effect with symptoms decline index (SDI) more than 60% was significant different and the relapse rate after 2 months was significantly lower . The IFN-γ levels were specifically increased in the experiment group .

6. Mizolastine as an Anti-inflammatory Agent

  • Application Summary : Mizolastine is a second generation antihistamine agent with high affinity and specificity for histamine H1 receptors . Mizolastine has demonstrated antiallergic effects in animals and healthy volunteers and anti-inflammatory activity in animal models .
  • Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .
  • Results : The study did not provide specific details on the results or outcomes obtained .

7. Mizolastine in Clinical Pharmacology

  • Application Summary : Mizolastine, a new H1-receptor antagonist, is highly selective for histamine H1 receptors and has no anticholinergic, antiadrenergic, or antiserotonin activity . It is rapidly absorbed after oral ingestion, with peak plasma concentrations occurring at 1.5 h . The distribution and terminal elimination half-life values are 2 and 13 h, respectively, in healthy young adult volunteers .
  • Results : Mizolastine produces prompt, sustained, peripheral blockade of histamine H1 receptors in the skin . Suppression of the histamine-induced wheal and flare begins 40-60 min after ingestion of a 10-mg dose, peaks at 3-4 h, lasts for at least 24 h, and does not decrease during regular once-daily dosing . The amount of wheal suppression is comparable to that produced by other leading new H1-receptor antagonists .

8. Mizolastine in Psychomotor Performance and Memory in Elderly Subjects

  • Application Summary : The study did not provide specific details on the application of Mizolastine .
  • Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .
  • Results : The study did not provide specific details on the results or outcomes obtained .

Zukünftige Richtungen

Mizolastine is under investigation in clinical trial NCT01928316 (A Bioequivalence Study of Domestic (Made in China) and Imported Mizolastine Tablets in Healthy Volunteers) .

Eigenschaften

IUPAC Name

2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLJETXTTWAYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046801
Record name Mizolastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mizolastine

CAS RN

108612-45-9
Record name Mizolastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108612-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mizolastine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108612459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mizolastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12523
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mizolastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-(4-Fluorophenyl)Methyl]-1H-Benzimidazol-2-yl-4-piperidinyl-Methylamino- Pyridin-4(3H)-One
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIZOLASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/244O1F90NA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mizolastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mizolastine
Reactant of Route 2
Reactant of Route 2
Mizolastine
Reactant of Route 3
Reactant of Route 3
Mizolastine
Reactant of Route 4
Reactant of Route 4
Mizolastine
Reactant of Route 5
Reactant of Route 5
Mizolastine
Reactant of Route 6
Reactant of Route 6
Mizolastine

Citations

For This Compound
2,780
Citations
M Molimard, B Diquet… - Fundamental & clinical …, 2004 - Wiley Online Library
… for mizolastine and by the second day for levocetirizine. The apparent volume of distribution is limited for levocetirizine (0.4 L/kg) and mizolastine (1–… Desloratadine and mizolastine are …
Number of citations: 214 onlinelibrary.wiley.com
A Prakash, HM Lamb - BioDrugs, 1998 - Springer
… was similar in mizolastine and placebo recipients, although mizolastine is contraindicated in … after single doses of mizolastine ≤10mg. Conclusions: Mizolastine is a second generation …
Number of citations: 67 link.springer.com
FER Simons - Clinical & Experimental Allergy, 1999 - Wiley Online Library
… In a 16-day study, coadministration of mizolastine 10 mg with erythromycin … mizolastine with placebo, resulted in an increase in mizolastine levels and a 50% increase in the mizolastine …
Number of citations: 83 onlinelibrary.wiley.com
J Benavides, H Schoemaker, C Dana… - Arzneimittel …, 1995 - europepmc.org
The interaction of mizolastine (CAS 108612-45-9, SL 85.0324) with histamine H1 receptors has been evaluated in the rodent. Mizolastine inhibited with high affinity (IC50= 47 nmol/l) …
Number of citations: 130 europepmc.org
JA Grant, JM Riethuisen, B Moulaert… - Annals of allergy, asthma & …, 2002 - Elsevier
BACKGROUND: Levocetirizine is the active enantiomer of cetirizine, a potent drug with little metabolism widely used for allergic rhinitis and urticaria. OBJECTIVE: This study compares …
Number of citations: 239 www.sciencedirect.com
P Pichat, I Angel, S Arbilla - Arzneimittel-forschung, 1998 - europepmc.org
… may contribute to this action of mizolastine. This is based on the observations that mizolastine inhibits 5-lipoxygenase activity in vitro. Furthermore, a high dose of mizolastine (50 mg/kg) …
Number of citations: 102 europepmc.org
L Dubertret, MM Aguttes, J Tonet - Journal of the European …, 1999 - Wiley Online Library
… in both the mizolastine and loratadine groups compared with placebo (mizolastine: -36.7 mm, P … period, the difference being significant only for the mizolastine group (P = 0.0090). Both …
Number of citations: 91 onlinelibrary.wiley.com
GA El-Emam, GNS Girgis, MF Hamed… - International Journal …, 2021 - Taylor & Francis
Background Mizolastine (MZL) is a dual-action nonsedating topical antihistamine anti-inflammatory agent that is used to relieve allergic conditions, such as rhinitis and conjunctivitis. …
Number of citations: 14 www.tandfonline.com
F Leynadier, C Duarte-Risselin, M Murrieta - European Journal of …, 2000 - jle.com
… superiority of mizolastine over loratadine for some histamine concentrations. Mizolastine and loratadine both proved very efficacious and safe. In addition mizolastine demonstrated a …
Number of citations: 54 www.jle.com
J Brostoff, P Fitzharris, C Dunmore, M Theron… - Allergy, 1996 - Wiley Online Library
… in the UK to examine the efficacy and safety of mizolastine (M), a new HI-receptor … Mizolastine was shown to improve the urticaria symptoms: at the end of the study, mizolastine …
Number of citations: 79 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.